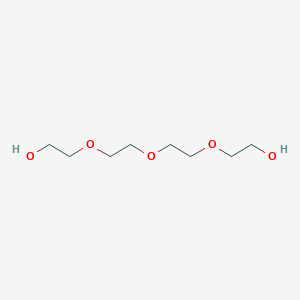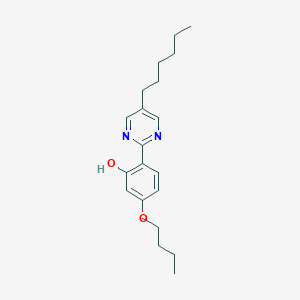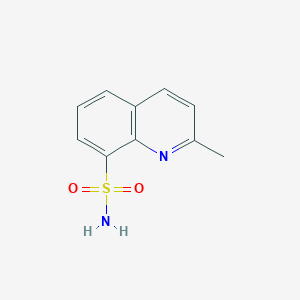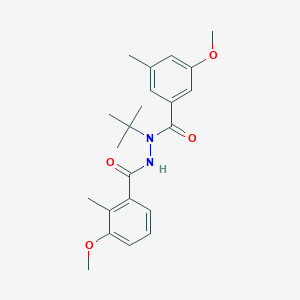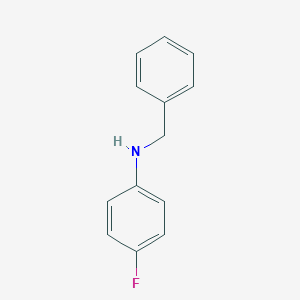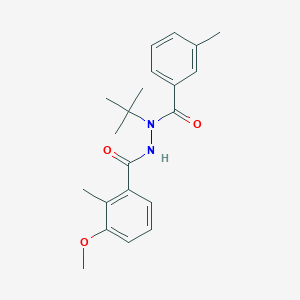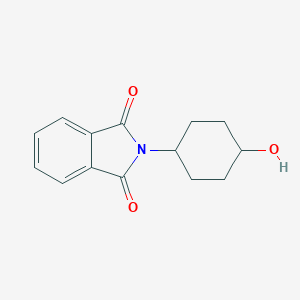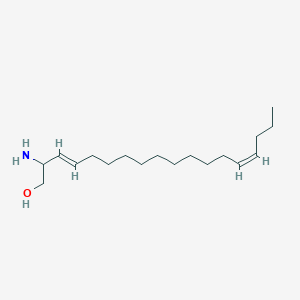
(E,Z)-2-Amino-3,14-octadecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,Z)-2-Amino-3,14-octadecadien-1-ol, commonly known as AOA, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic benefits. AOA is a long-chain polyunsaturated fatty acid (PUFA) derivative that is found in marine organisms such as fish, krill, and algae. AOA has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of AOA is not fully understood. However, it is believed that AOA exerts its biological effects through the modulation of various signaling pathways. AOA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in regulating inflammation and lipid metabolism. AOA has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which is involved in regulating immune responses and inflammation.
Efectos Bioquímicos Y Fisiológicos
AOA has been shown to have various biochemical and physiological effects. AOA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. AOA has also been shown to reduce oxidative stress, which is a key factor in the development of various diseases. Additionally, AOA has been shown to have neuroprotective properties, with studies demonstrating that AOA can protect against oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AOA in lab experiments is its potential therapeutic benefits. AOA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the development of new therapies. However, one limitation of using AOA in lab experiments is its complex synthesis process. AOA is not readily available and requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are many potential future directions for research on AOA. One area of research could focus on the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of new therapies for cancer. Additionally, research could focus on the potential use of AOA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of AOA and its mechanism of action.
Métodos De Síntesis
AOA can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The first step involves the conversion of EPA and DHA to their corresponding aldehydes, which are then condensed to form AOA. The synthesis of AOA is a complex process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
AOA has been the subject of numerous scientific studies due to its potential therapeutic benefits. One area of research has focused on the anti-inflammatory properties of AOA. Studies have shown that AOA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. AOA has also been shown to have anti-cancer properties, with studies demonstrating that AOA can induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
158507-68-7 |
|---|---|
Nombre del producto |
(E,Z)-2-Amino-3,14-octadecadien-1-ol |
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
(3E,14Z)-2-aminooctadeca-3,14-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3/b5-4-,16-15+ |
Clave InChI |
ZKDQTJNTEXCOAF-YJNTUNETSA-N |
SMILES isomérico |
CCC/C=C\CCCCCCCCC/C=C/C(CO)N |
SMILES |
CCCC=CCCCCCCCCCC=CC(CO)N |
SMILES canónico |
CCCC=CCCCCCCCCCC=CC(CO)N |
Sinónimos |
cerebro-3,13-diene cerebro-3,14-diene cerebrodiene cerebrodiene, (Z,Z)-3,13-diene cerebrodiene, (Z,Z)-3,14-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



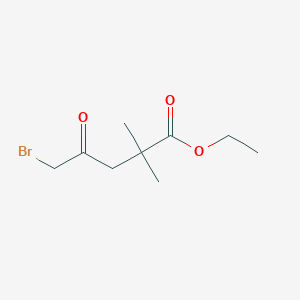
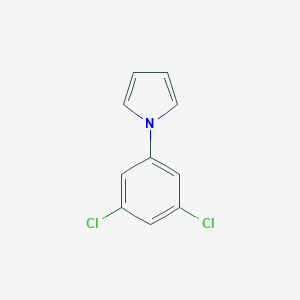
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
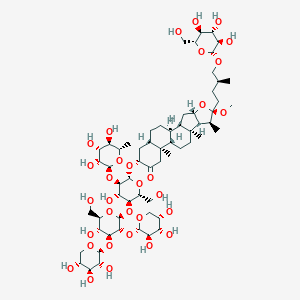
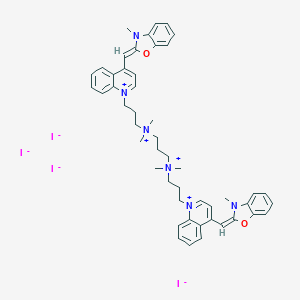
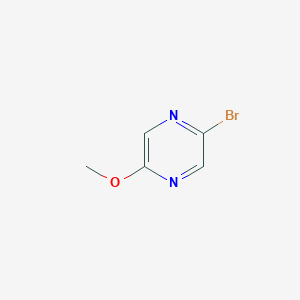
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
